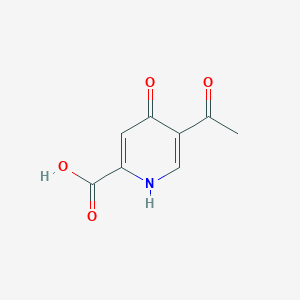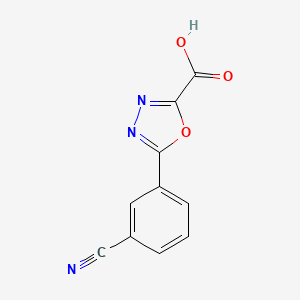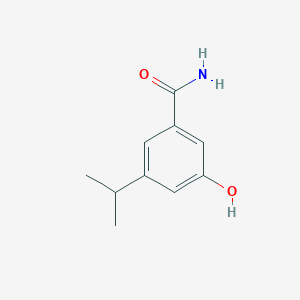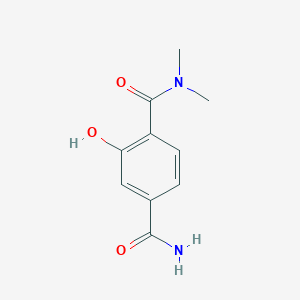![molecular formula C9H5F6NO2 B14845028 [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an acetic acid moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .
Mecanismo De Acción
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol: Similar structure but with a methanol group instead of acetic acid.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings with trifluoromethyl groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: A more complex structure with additional functional groups.
Uniqueness: What sets [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid apart is its specific combination of trifluoromethyl groups and acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Propiedades
Fórmula molecular |
C9H5F6NO2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18) |
Clave InChI |
SGRHANKTKSREKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


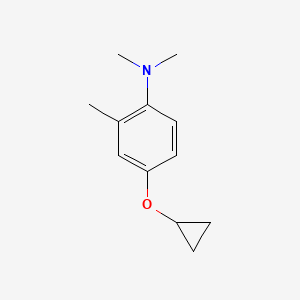

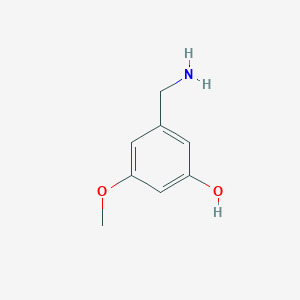
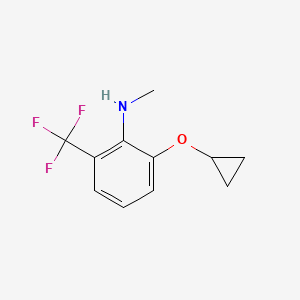
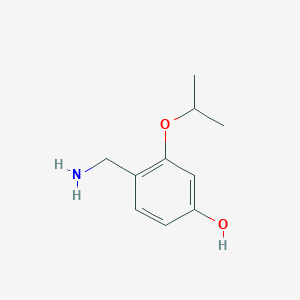
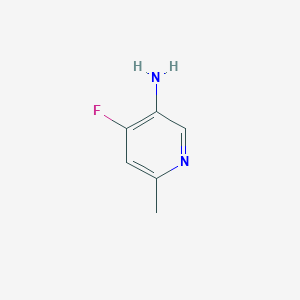
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
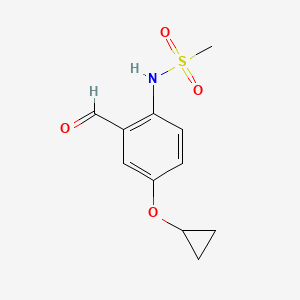
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)
